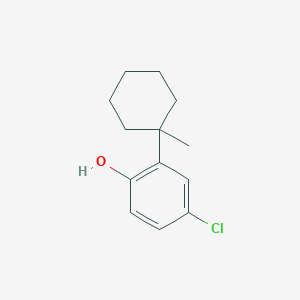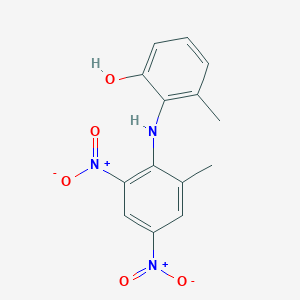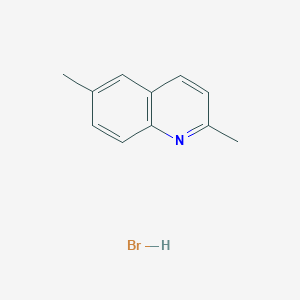
2,6-Dimethylquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylquinoline hydrobromide is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of two methyl groups attached to the 2nd and 6th positions of the quinoline ring, and it forms a hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylquinoline hydrobromide typically involves the alkylation of quinoline. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another method involves the dehydrogenation of tetrahydroquinolines using catalysts such as cobalt oxide or titanium dioxide under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. Visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts and oxygen as green oxidants are examples of such methods . These methods are preferred due to their efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as cobalt oxide, titanium dioxide, and various metal catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylquinoline hydrobromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-Dimethylquinoline hydrobromide involves its interaction with molecular targets such as cytochrome P450 enzymes. It inhibits the activity of these enzymes by binding to their active sites, thereby affecting the metabolism of various substrates . This inhibition can lead to changes in the pharmacokinetics of drugs and other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,6-Dimethylquinoline hydrobromide include:
- 2-Methylquinoline hydrobromide
- 4-Methylquinoline hydrobromide
- 2,3-Dimethylquinoline hydrobromide
- 2,4-Dimethylquinoline hydrobromide
- 2,5-Dimethylquinoline hydrobromide
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2nd and 6th positions can affect the compound’s electronic properties and steric hindrance, leading to distinct interactions with molecular targets compared to other methylquinoline derivatives .
Eigenschaften
CAS-Nummer |
90936-26-8 |
|---|---|
Molekularformel |
C11H12BrN |
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
2,6-dimethylquinoline;hydrobromide |
InChI |
InChI=1S/C11H11N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3-7H,1-2H3;1H |
InChI-Schlüssel |
WLIPHEVEZBENKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)
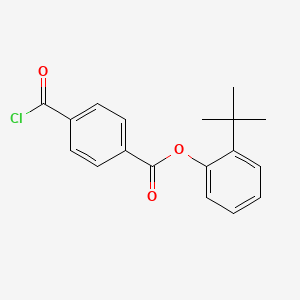

![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
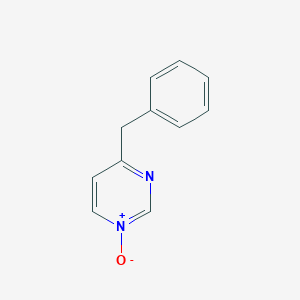

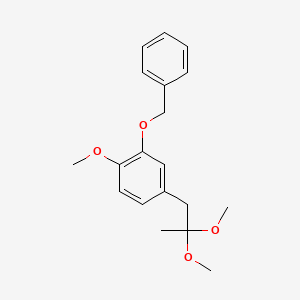
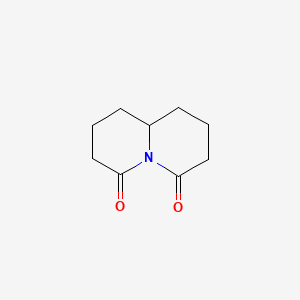

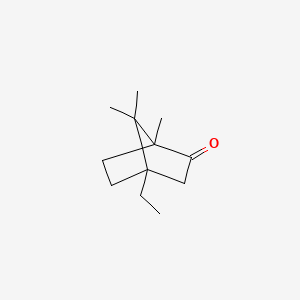
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
